REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH:12]1(C(C2CC2)(O)C#C)[CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[CH:13]1[C:1]2[C:10]3[C:5]([CH:4]=[CH:3][C:2]=2[O:11][CH2:14][CH:12]=1)=[CH:6][CH:7]=[CH:8][CH:9]=3
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C#C)(O)C1CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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under reflux for three hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
the alumina removed by filtration
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Type
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WASH
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Details
|
The filtrate was washed sequentially with
|
Type
|
ADDITION
|
Details
|
a dilute (10 percent) sodium hydroxide solution and water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with diethyl ether (2×50 cc)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a brown oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
Petroleum solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCOC2=C1C1=CC=CC=C1C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |